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Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381 Get Quote

This guide provides researchers, scientists, and drug development professionals with detailed

methods and troubleshooting advice for the effective removal of the zwitterionic detergent

CHAPSO from protein samples.

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove CHAPSO from my protein sample?

While CHAPSO is effective for solubilizing membrane proteins and disrupting protein-protein

interactions, its presence can interfere with downstream applications such as mass

spectrometry, isoelectric focusing (IEF), ELISA, and certain chromatographic techniques.[1]

Therefore, reducing the CHAPSO concentration is often a critical step.

Q2: What are the key properties of CHAPSO to consider when choosing a removal method?

CHAPSO is a zwitterionic detergent with a relatively high critical micelle concentration (CMC)

and a small micelle molecular weight.[2] These properties make it amenable to removal by

several common laboratory techniques.[1][2]

Q3: Which methods are most effective for removing CHAPSO?

The most common and effective methods for CHAPSO removal include dialysis, size exclusion

chromatography (gel filtration), ion-exchange chromatography, and protein precipitation.[1] The

choice of method depends on the specific requirements of your experiment, including the
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desired final concentration of CHAPSO, protein concentration, and the need to maintain the

protein's native structure.

Q4: Can dialysis completely remove CHAPSO?

Dialysis is a widely used method for removing CHAPSO due to the detergent's small micelle

size.[2] While highly effective at reducing the concentration of CHAPSO, achieving complete

removal can be time-consuming and may require multiple buffer changes.[3][4][5] Studies have

shown that dialysis can remove up to 95% of CHAPS (a closely related detergent).[3]

Q5: Will CHAPSO removal lead to protein precipitation?

A significant reduction in CHAPSO concentration, especially for membrane proteins, can lead

to protein aggregation and precipitation if the protein is not stable in the final buffer.[6][7] It is

crucial to ensure the final buffer conditions are optimal for your specific protein's solubility.
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Issue Potential Cause(s) Recommended Solution(s)

Protein Precipitation After

CHAPSO Removal

- The final buffer is not suitable

for the protein's stability.- The

concentration of CHAPSO has

fallen below the level required

to keep the protein soluble.[6]-

The protein has denatured

during the removal process.

- Optimize the pH and ionic

strength of the final buffer.[7]-

Consider adding stabilizing

agents like glycerol (5-20%) or

specific lipids to the final buffer.

[7]- Screen different detergents

to find one that maintains

solubility at a lower

concentration.- Perform

removal steps at a lower

temperature (e.g., 4°C) to

maintain protein stability.[8]

Residual CHAPSO Interfering

with Downstream Applications

- The chosen removal method

was not efficient enough.- The

number of dialysis buffer

changes was insufficient.- The

size exclusion chromatography

column was not adequately

sized for the sample volume.

- Increase the number of

dialysis buffer changes and the

duration of dialysis.[9]- For size

exclusion chromatography,

ensure the column bed volume

is significantly larger than the

sample volume.- Consider

using a specialized detergent

removal resin, which can have

a high binding capacity for

detergents like CHAPSO.[10]

Low Protein Recovery - The protein has precipitated

and was lost during

centrifugation steps.- The

protein has non-specifically

bound to the dialysis

membrane or chromatography

resin.

- Before pelleting, check for

visible precipitate. If present,

attempt to resolubilize in a

small amount of buffer

containing a low concentration

of a milder detergent.- Use

low-protein-binding

membranes for dialysis.- Pre-

equilibrate chromatography

columns with a buffer

containing a low concentration

of a non-interfering detergent
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to block non-specific binding

sites.

CHAPSO Peaks in Mass

Spectrometry Analysis

- Incomplete removal of

CHAPSO.- CHAPSO can bind

strongly to some proteins and

peptides.

- Dilute the sample to below

the CMC of CHAPSO and use

a molecular weight cutoff filter

(e.g., 10kDa) for multiple

rounds of buffer exchange.

[11]- For digested peptide

samples, consider solid-phase

extraction (SPE) with a C18

cartridge, although CHAPSO's

large carbon structure can lead

to its retention.[11] Strong

cation exchange (SCX) SPE

may be a more effective

alternative.[11]

Data Summary: Efficiency of Detergent Removal
Methods
The following table summarizes the reported efficiency of various methods for removing

CHAPS, a detergent structurally similar to CHAPSO.
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Method

Starting

Detergent

Concentration

(%)

Detergent

Removal

Efficiency (%)

Protein (BSA)

Recovery (%)
Reference

Pierce Detergent

Removal Resin
3 99 90 [1]

Dialysis 0.2 95 Not Specified [3]

Dialysis with

Detergent-Affinity

Beads

0.2 97 Not Specified [3]

Gel-Filtration

Chromatography
0.2 99.9 Not Specified [3]

Detergent-Affinity

Bead

Chromatography

0.2 99.99 Not Specified [3]

Experimental Protocols & Workflows
Dialysis
Dialysis is a passive process that removes small molecules like detergent monomers by

diffusion across a semi-permeable membrane with a defined molecular weight cutoff (MWCO).

[4]

Prepare Dialysis Membrane
(Select appropriate MWCO)

Load Protein-CHAPSO
Sample into Dialysis Tubing/Cassette

Place in Dialysis Buffer
(>200x sample volume)

Stir Gently at 4°C
(2-4 hours) Change Dialysis Buffer Repeat Buffer Change

(2-3 times)
Continue Dialysis
(e.g., overnight)

Recover CHAPSO-depleted
Protein Sample

Click to download full resolution via product page

Caption: Dialysis workflow for CHAPSO removal.

Protocol:
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Membrane Preparation: Select a dialysis membrane with an MWCO that is significantly

smaller than the molecular weight of your protein of interest (e.g., 10 kDa MWCO for a 50

kDa protein).[9] Prepare the membrane according to the manufacturer's instructions, which

may involve rinsing with distilled water to remove storage solutions.[5]

Sample Loading: Pipette the protein-CHAPSO sample into the dialysis tubing or cassette,

leaving some space to allow for potential volume changes.

Dialysis Setup: Place the sealed dialysis tubing/cassette into a beaker containing the dialysis

buffer. The volume of the dialysis buffer should be at least 200-500 times the sample volume.

[4][12]

Incubation: Gently stir the dialysis buffer on a magnetic stir plate at a low speed to facilitate

diffusion.[4] Perform the dialysis at 4°C to maintain protein stability.

Buffer Changes: For optimal removal, change the dialysis buffer every 2-4 hours for the first

two changes, followed by an overnight dialysis with a final fresh buffer change.[4][9][12]

Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover

the protein sample.

Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their size.[10] Larger molecules (proteins) pass through

the column more quickly, while smaller molecules (CHAPSO monomers and micelles) are

retarded.[10]

Select SEC Column
(appropriate pore size)

Equilibrate Column with
Detergent-Free Buffer

Load Protein-CHAPSO
Sample onto Column

Elute with Detergent-Free
Buffer Collect Fractions Monitor Elution

(e.g., UV absorbance at 280 nm)
Pool Protein-Containing

Fractions

Click to download full resolution via product page

Caption: Size Exclusion Chromatography workflow.

Protocol:
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Column Selection: Choose a desalting or gel filtration column with a resin that has a pore

size appropriate for separating your protein from CHAPSO micelles.

Equilibration: Equilibrate the column with at least 2-3 column volumes of the desired final,

detergent-free buffer.

Sample Application: Apply the protein-CHAPSO sample to the top of the column. The sample

volume should not exceed the manufacturer's recommendation for the chosen column.

Elution: Elute the sample with the detergent-free buffer.

Fraction Collection: Collect fractions as the sample runs through the column.

Analysis: Monitor the protein elution profile, typically by measuring the absorbance at 280

nm. The protein will elute in the earlier fractions, while the CHAPSO will elute later.

Pooling: Pool the fractions containing your protein of interest.

Protein Precipitation
This method uses an organic solvent, such as acetone or a chloroform/methanol mixture, to

reduce the solubility of the protein, causing it to precipitate while the detergent remains in the

supernatant.[8][13][14]

Chill Protein-CHAPSO
Sample and Solvent (e.g., Acetone)

Add Cold Solvent to
Protein Sample (e.g., 4:1 ratio)

Incubate at Low Temperature
(e.g., -20°C)

Centrifuge to Pellet
Precipitated Protein

Carefully Decant Supernatant
(containing CHAPSO)

Wash Protein Pellet
with Cold Solvent

Air-Dry or Lyophilize
Protein Pellet

Resuspend Protein in
Desired Buffer

Click to download full resolution via product page

Caption: Protein Precipitation workflow.

Protocol:

Preparation: Pre-chill both the protein sample and the precipitation solvent (e.g., acetone) to

-20°C.
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Precipitation: Add at least four volumes of cold acetone to the protein sample. Mix well by

vortexing.

Incubation: Incubate the mixture at -20°C for at least 1 hour to facilitate protein precipitation.

Centrifugation: Pellet the precipitated protein by centrifuging at high speed (e.g., >13,000 x

g) for 10-15 minutes at 4°C.

Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the

CHAPSO.

Washing: (Optional but recommended) Add a smaller volume of cold acetone to wash the

pellet, then centrifuge again and discard the supernatant. This helps remove any remaining

detergent.

Drying: Allow the protein pellet to air-dry to remove residual acetone. Do not over-dry, as this

can make resolubilization difficult.

Resolubilization: Resuspend the protein pellet in the desired final buffer. This may require

gentle vortexing or sonication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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